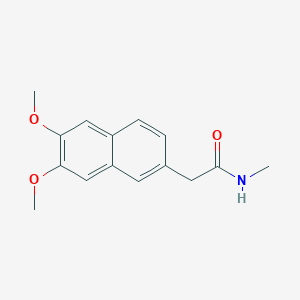
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide is a chemical compound characterized by its naphthalene core substituted with methoxy groups at positions 6 and 7, and an acetamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.
Functional Group Introduction: The naphthalene core is functionalized to introduce the acetamide group at position 2. This can be achieved through a series of reactions including nitration, reduction, and acylation.
Methylation: The final step involves the methylation of the amide nitrogen to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxynaphthalene: Lacks the acetamide group, making it less versatile in certain applications.
2-naphthylacetamide: Lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
N-methylacetamide: Lacks the naphthalene core, significantly altering its properties.
Uniqueness
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide is unique due to the combination of its naphthalene core, methoxy groups, and acetamide functionality. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
37707-86-1 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C15H17NO3/c1-16-15(17)7-10-4-5-11-8-13(18-2)14(19-3)9-12(11)6-10/h4-6,8-9H,7H2,1-3H3,(H,16,17) |
InChI Key |
QIDGRRHSXLNOCV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC2=CC(=C(C=C2C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
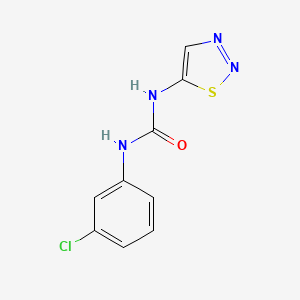
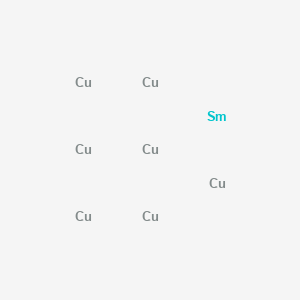
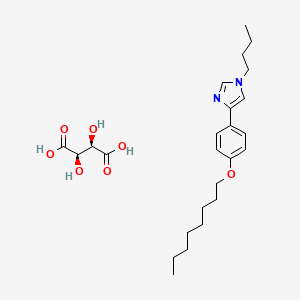
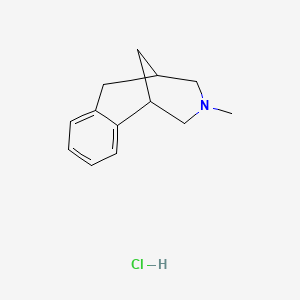
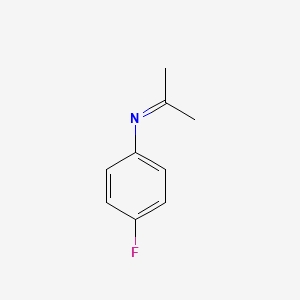
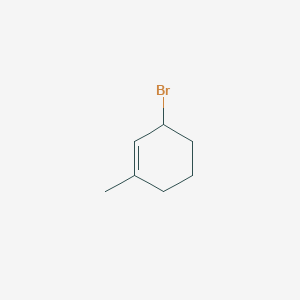

![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
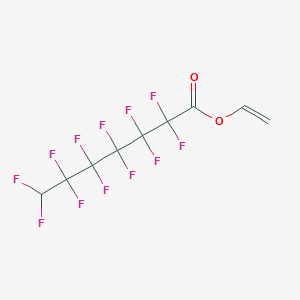
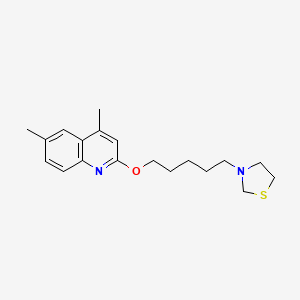
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
